![molecular formula C14H9F4NO3S B3134854 4-fluoro-N-[4-(2,2,2-trifluoroacetyl)phenyl]benzenesulfonamide CAS No. 400084-47-1](/img/structure/B3134854.png)

4-fluoro-N-[4-(2,2,2-trifluoroacetyl)phenyl]benzenesulfonamide

Übersicht

Beschreibung

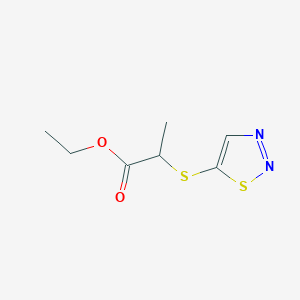

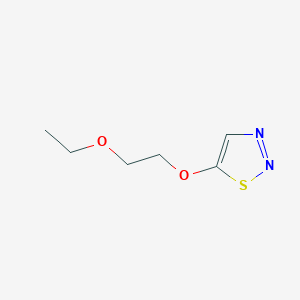

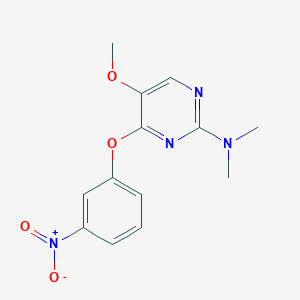

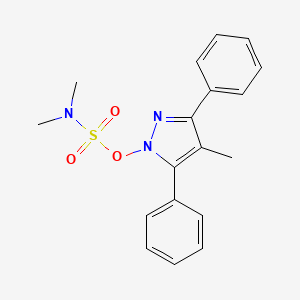

4-fluoro-N-[4-(2,2,2-trifluoroacetyl)phenyl]benzenesulfonamide, also known as TFAPB, is a synthetic compound. It has a molecular formula of C14H9F4NO3S and a molecular weight of 347.29 g/mol .

Molecular Structure Analysis

The molecular structure of this compound is determined by its molecular formula, C14H9F4NO3S . Detailed structural analysis can be found in crystallographic data . For a more comprehensive understanding, one should refer to the original research articles or databases that provide 3D molecular structures .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its molecular structure . It has a molecular weight of 347.29 g/mol. For more detailed properties such as melting point, boiling point, and density, one should refer to specialized chemical databases or suppliers .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactivity

4-fluoro-N-[4-(2,2,2-trifluoroacetyl)phenyl]benzenesulfonamide and its analogs are primarily used in the synthesis and exploration of various chemical compounds. Studies have shown a range of applications, from the creation of novel N-substituted phenyl benzenesulfonylureas to exploring the structure-reactivity relationship of different substituents on benzenesulfonamides. The synthesis of N-substituted phenyl-4-fluoride benzenesulfonylureas and their structural characterization through NMR, IR, and ESI-MS have been documented, emphasizing the compound's role in chemical synthesis (Ta-n, 2015). The use of N-fluorobenzenesulfonamides, bearing different substituents, in the enantioselective fluorination of 2-oxindoles has been explored, with some yielding excellent results in terms of yields and enantioselectivities (Wang et al., 2014).

Biological and Medicinal Research

In biological and medicinal contexts, the compound's derivatives have been examined for their potential in inhibiting enzymes and in drug development. For instance, N-(4-phenylthiazol-2-yl)benzenesulfonamides have shown high-affinity inhibition of the enzyme kynurenine 3-hydroxylase, which could be significant in understanding the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997). Furthermore, derivatives of benzenesulfonamide such as barbituric and thiobarbituric acid fluoro analogs have been synthesized and evaluated for their antimicrobial and antidiabetic activities, with some fluorine-substituted compounds showing promising results (Faidallah & Khan, 2012).

Fluorination and Selectivity Enhancement

The role of this compound and its analogs in enhancing selectivity and potency in various chemical reactions, particularly in fluorination, has been highlighted in several studies. The fluorination reactivity of N—F benzenesulfonimides, for instance, has been shown to depend on the strength of the N—F bond and can be significantly affected by substituents on the phenyl ring, offering pathways for improved reactivity or selectivity in fluorination reactions (Li, Chen, & Yang, 2015).

Other Applications

Other research areas include the development of N-F fluorinating agents and their use in various fluorinations, providing a historical perspective on the development and utilization of these agents (Umemoto, Yang, & Hammond, 2021). The compound and its derivatives also play a role in the synthesis of novel inhibitors with potential therapeutic applications, as seen in the development of COX-2 inhibitors (Hashimoto et al., 2002).

Safety and Hazards

Eigenschaften

IUPAC Name |

4-fluoro-N-[4-(2,2,2-trifluoroacetyl)phenyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F4NO3S/c15-10-3-7-12(8-4-10)23(21,22)19-11-5-1-9(2-6-11)13(20)14(16,17)18/h1-8,19H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMKKBLZXZXZBKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C(F)(F)F)NS(=O)(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F4NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-4-methyl-3-oxo-4-(1,2,4-triazol-1-yl)-2-[[3-(trifluoromethyl)phenyl]methylidene]pentanenitrile](/img/structure/B3134782.png)

![N-(5-methoxy-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-2-pyrimidinyl)-N,N-dimethylamine](/img/structure/B3134809.png)

![5-methoxy-4-[(4-methoxyphenyl)sulfanyl]-N,N-dimethyl-2-pyrimidinamine](/img/structure/B3134812.png)

![N-{5-methoxy-4-[(4-methylphenyl)sulfanyl]-2-pyrimidinyl}-N,N-dimethylamine](/img/structure/B3134819.png)

![N-(5-methoxy-4-{[3-(trifluoromethyl)benzyl]sulfanyl}-2-pyrimidinyl)-N,N-dimethylamine](/img/structure/B3134822.png)

![Ethyl 2-{[2-(dimethylamino)-5-methoxy-4-pyrimidinyl]sulfanyl}acetate](/img/structure/B3134823.png)

![7-methyl-7-(4-nitrophenyl)-3-phenyldihydro-1H-imidazo[1,5-b][1,2,4]triazole-2,5(3H,6H)-dithione](/img/structure/B3134841.png)

![2-[(4-Methoxybenzyl)amino]-5-pyrimidinecarbonitrile](/img/structure/B3134870.png)

![Methyl 2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylate](/img/structure/B3134882.png)